molecular formula C11H11NO4 B13502957 5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid

5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid

Cat. No.: B13502957
M. Wt: 221.21 g/mol
InChI Key: HQVSCZJYVAXYDO-UHFFFAOYSA-N
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Description

5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid is an organic compound that features a furan ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with furan-2-ylmethylamine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach can be particularly effective in producing furan derivatives, including 5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid, on a larger scale .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid is unique due to its dual furan ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8/h1-5,12H,6-7H2,(H,13,14)

InChI Key

HQVSCZJYVAXYDO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(O2)C(=O)O

Origin of Product

United States

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